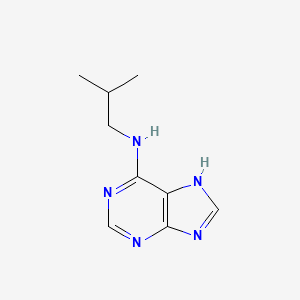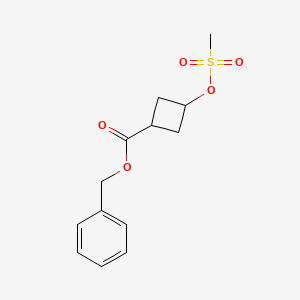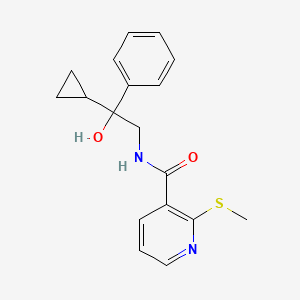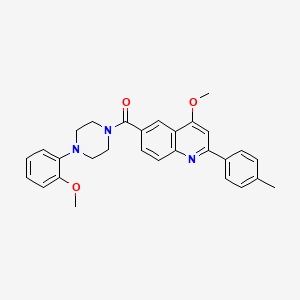
3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate, also known as C6DFP-2P, is a synthetic compound with a wide range of applications in scientific research. It has been used in many studies as a fluorescent probe for various biological processes, such as drug delivery and protein-protein interactions. It has also been used to study the structure and function of proteins and other biomolecules. C6DFP-2P is a highly stable compound that is easily synthesized and has a wide range of applications in the laboratory setting.
科学的研究の応用
Chemical Synthesis and Structure-Activity Relationships
- The compound has been studied in the synthesis and structure-activity relationship (SAR) of human CB1 inverse agonists. A related compound, a 2-(3,4-difluorobenzyloxy)-3-nitrile analog, showed potent and selective properties as an hCB1 inverse agonist, indicating the relevance of such compounds in medicinal chemistry (Meurer et al., 2005).
Photoreactivity and pH Influence
- Research on the photoinitiated reactions of a similar compound, 2,4-pyridinedicarbonitrile, revealed interesting photoreactivity behavior under different pH conditions. This research provides insights into the behavior of related cyano group compounds in varying environments (Caronna, Morrocchi, & Vittimberga, 1990).
Copolymer Synthesis
- Methyl 2-cyano-3-dihalophenyl-2-propenoates, closely related to the compound , have been utilized in the preparation of novel copolymers with styrene. These studies contribute to the development of materials with unique properties such as high glass transition temperatures (Kharas et al., 2000).
Applications in Controlled-Release Herbicides
- Research involving 2,4-dichlorophenoxyacetyl chloride, structurally related to the compound , led to the development of controlled-release herbicides. Such studies indicate potential agricultural applications of similar compounds (Mehltretter et al., 1974).
Inhibitor of Carbonyl Reductase Enzyme
- The compound oximino(2,6-dichlorophenyl)acetonitrile, related to the compound , was found to be a powerful inhibitor of the Carbonyl Reductase enzyme, which is significant in the context of cancer treatment resistance (Amankrah et al., 2021).
Catalytic and Synthetic Applications
- The compound has been involved in studies related to the synthesis of heterocyclic systems, indicating its potential use in the synthesis of complex organic molecules (Kobayashi et al., 2006).
特性
IUPAC Name |
[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl2F2N2O2/c20-11-5-6-12(13(21)8-11)16-7-4-10(9-24)18(25-16)27-19(26)17-14(22)2-1-3-15(17)23/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILVRGNFMDTHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl2F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376525.png)
![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2376535.png)

![2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2376537.png)


![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376543.png)

![Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B2376546.png)
